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Compound of Interest

Compound Name:
4-Chloro-3-methyl-1H-pyrrolo[2,3-

b]pyridine

Cat. No.: B1591430 Get Quote

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-

azaindole, stands out as a "privileged scaffold." Its structure, a bioisosteric analog of indole,

allows it to mimic the natural substrate in various biological pathways, making it a foundational

core for a multitude of therapeutic agents.[1] Derivatives of this scaffold are particularly

prominent as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer

and inflammatory diseases.[2][3][4]

This guide focuses on a specific, highly valuable derivative: 4-Chloro-3-methyl-1H-
pyrrolo[2,3-b]pyridine. The strategic placement of a chloro group at the 4-position and a

methyl group at the 3-position transforms the parent 7-azaindole into a versatile and precisely

functionalized building block. The chlorine atom serves as an exceptional synthetic handle for

palladium-catalyzed cross-coupling reactions, enabling the systematic and modular

construction of complex molecular architectures. This guide provides an in-depth examination

of its properties, synthesis, and critical applications for researchers, scientists, and

professionals in drug development.

Compound Profile and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its

fundamental properties. 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a solid compound at

room temperature, whose identity is unequivocally confirmed by its CAS Registry Number.
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Property Value Source

CAS Number 688782-02-7 [5]

Molecular Formula C₈H₇ClN₂

Molecular Weight 166.61 g/mol [5]

Common Synonyms 4-Chloro-3-methyl-7-azaindole N/A

Appearance
Solid (typically light yellow to

brown)

Note: Detailed experimental data such as melting point and boiling point are not consistently

reported in public literature and should be determined empirically for each specific batch.

Synthesis Pathway: A Rationale-Driven Approach
The synthesis of substituted 7-azaindoles is a well-trodden path in organic chemistry, yet the

specific route to 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine requires careful selection of

reagents and conditions to ensure high yield and purity. A common and effective strategy

involves the construction of the pyrrolopyridine core followed by targeted functionalization.

A plausible synthetic workflow begins with a commercially available pyridine derivative, which

undergoes cyclization to form the 7-azaindole core, followed by chlorination and methylation.

The causality behind these steps is critical:

Core Formation: Building the fused bicyclic system is the initial priority.

Chlorination: The introduction of the chlorine atom at the C4 position is often achieved using

a potent chlorinating agent like phosphoryl trichloride (POCl₃) or oxalyl chloride. This step is

crucial as it installs the reactive handle for subsequent diversification.[6][7]

Methylation: The C3 position is typically functionalized to modulate the electronic properties

and steric profile of the final molecule, influencing its binding affinity to target proteins.

Below is a conceptual workflow illustrating this synthetic logic.
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Phase 1: Core Synthesis

Phase 2: Functionalization

Substituted Pyridine Precursor

1H-Pyrrolo[2,3-b]pyridin-4-ol

Multi-step Cyclization

4-Chloro-1H-pyrrolo[2,3-b]pyridine

Chlorination
(e.g., POCl3)

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
(Target Compound)

Directed Methylation

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of the target compound.

Application in Drug Discovery: The Power of the C4-
Chloro Handle
The primary value of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine lies in its role as a key

intermediate for building diverse libraries of bioactive compounds. The electron-deficient nature

of the pyridine ring makes the C4-chloro group an excellent leaving group in transition-metal-

catalyzed cross-coupling reactions.

This reactivity is the cornerstone of its utility, allowing for two main classes of transformations:
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Suzuki-Miyaura Coupling (C-C Bond Formation): Reacting the chloro-intermediate with

various aryl or heteroaryl boronic acids introduces diverse substituents at the C4 position.

This is a field-proven method for exploring the Structure-Activity Relationship (SAR) by

modifying the region of the molecule that often extends into the solvent-exposed area of a

kinase active site.[1]

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction enables the introduction of

a vast array of primary and secondary amines at the C4 position.[1][8] The resulting 4-amino-

7-azaindole derivatives are a critical pharmacophore for many kinase inhibitors, as the amino

group often forms a key hydrogen bond with the "hinge" region of the kinase domain.

The diagram below illustrates the central role of this intermediate in generating molecular

diversity for drug screening programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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